Chitobiose (dihydrochloride)
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Overview
Description
Chitobiose (dihydrochloride) is a disaccharide composed of two β-1,4-linked glucosamine units. It is a derivative of chitin, which is a natural polymer found in the exoskeletons of crustaceans, insects, and fungi. Chitobiose is formed by the depolymerization of chitin either enzymatically or chemically . The dihydrochloride form of chitobiose is often used in scientific research due to its enhanced solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chitobiose can be synthesized through the enzymatic hydrolysis of chitosan, a deacetylated derivative of chitin. Specific chitosan enzymes are used to degrade chitosan into chitobiose and other chitooligosaccharides . The enzymatic hydrolysis reaction is typically monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to determine the end point and composition of the hydrolysis products .
Industrial Production Methods: Industrial production of chitobiose involves the use of chitinase enzymes to hydrolyze chitin from crustacean shells or fungal cell walls. The hydrolysis process is optimized to produce high yields of chitobiose with high purity. The resulting chitobiose is then converted to its dihydrochloride form to enhance its solubility and stability for various applications .
Chemical Reactions Analysis
Types of Reactions: Chitobiose (dihydrochloride) undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of chitobiose can be catalyzed by chitinase enzymes, resulting in the formation of N-acetylglucosamine monomers . Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives of chitobiose .
Common Reagents and Conditions:
Hydrolysis: Chitinase enzymes, acidic or basic conditions.
Oxidation: Hydrogen peroxide, other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: N-acetylglucosamine.
Oxidation: Oxidized chitobiose derivatives.
Reduction: Reduced chitobiose derivatives.
Scientific Research Applications
Chitobiose (dihydrochloride) has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
Chitobiose (dihydrochloride) exerts its effects primarily through its interaction with chitinase enzymes. Chitinases catalyze the hydrolysis of the β-1,4-glycosidic bonds in chitobiose, resulting in the formation of N-acetylglucosamine monomers . These monomers are then utilized by microorganisms for various metabolic processes. The response regulator rrp1 in Borrelia burgdorferi regulates the utilization of chitobiose, highlighting its role in bacterial cell wall synthesis .
Comparison with Similar Compounds
Chitobiose (dihydrochloride) is similar to other chitooligosaccharides such as chitotriose and chitohexaose. chitobiose is unique due to its specific β-1,4-linked glucosamine dimer structure, which imparts distinct biological activities and solubility properties . Other similar compounds include:
Chitotriose: A trimer of β-1,4-linked glucosamine units.
Chitohexaose: A hexamer of β-1,4-linked glucosamine units.
Chitobiose (dihydrochloride) stands out due to its enhanced solubility and stability, making it a preferred choice for various research and industrial applications .
Properties
Molecular Formula |
C12H26Cl2N2O9 |
---|---|
Molecular Weight |
413.25 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;dihydrochloride |
InChI |
InChI=1S/C12H24N2O9.2ClH/c13-4(1-15)8(19)11(5(18)2-16)23-12-7(14)10(21)9(20)6(3-17)22-12;;/h1,4-12,16-21H,2-3,13-14H2;2*1H/t4-,5+,6+,7+,8+,9+,10+,11+,12-;;/m0../s1 |
InChI Key |
JEUGFDRYYQJMNM-RXDYXGJISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)N)O)O)O.Cl.Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)N)O)O)O.Cl.Cl |
Origin of Product |
United States |
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